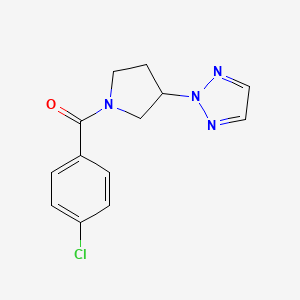

(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(4-chlorophenyl)methanone

Description

Properties

IUPAC Name |

(4-chlorophenyl)-[3-(triazol-2-yl)pyrrolidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN4O/c14-11-3-1-10(2-4-11)13(19)17-8-5-12(9-17)18-15-6-7-16-18/h1-4,6-7,12H,5,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPQXMMWVPZDLTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2N=CC=N2)C(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(4-chlorophenyl)methanone typically involves the following steps:

Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

Attachment of the Pyrrolidine Ring: The triazole ring is then reacted with a pyrrolidine derivative under suitable conditions.

Introduction of the Chlorophenyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Cycloaddition and Triazole Functionalization

The 1,2,3-triazole core enables participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. For example:

-

Reaction with ethynyl trifluoroborates :

Under optimized conditions (CuBr, Cs₂CO₃, DMEDA in DMSO at 90°C), the triazole moiety undergoes regioselective cycloaddition to form 1,4-disubstituted triazole derivatives. This method achieved yields of 70–85% for analogous compounds .

| Substrate | Product Structure | Yield (%) | Conditions |

|---|---|---|---|

| Ethynyl trifluoroborate | 1,4-Disubstituted triazole | 70–85 | CuBr, Cs₂CO₃, DMSO, 90°C |

Nucleophilic Substitution at the Methanone Group

The carbonyl group participates in nucleophilic substitution reactions:

-

Condensation with amines :

Reacts with primary/secondary amines (e.g., benzylamine, morpholine) in ethanol under reflux to form Schiff base derivatives. Yields range from 58–91% depending on steric hindrance . -

Reductive amination :

With NaBH(OAc)₃ and aldehydes (e.g., 4-fluorobenzaldehyde), the ketone undergoes reductive amination to produce tertiary amines (e.g., 8g in 75% yield) .

Suzuki–Miyaura Cross-Coupling

The 4-chlorophenyl group facilitates palladium-catalyzed coupling:

-

With arylboronic acids :

Under Pd₂(dba)₃/SPhos catalysis in ethanol at 85°C, the chloro substituent is replaced by aryl groups (e.g., 3,4-dichlorobenzyloxy derivatives). Reported yields: 53–54% .

| Coupling Partner | Product | Yield (%) | Catalyst System |

|---|---|---|---|

| 3,4-Dichlorobenzyl bromide | Biphenyl-substituted triazole | 53–54 | Pd₂(dba)₃, SPhos, Na₂CO₃ |

Pyrrolidine Ring Modifications

The pyrrolidine nitrogen undergoes alkylation/acylation:

-

Acylation with aromatic chlorides :

Reacts with 4-fluorobenzoyl chloride in THF/Et₃N to form N-acylated derivatives (e.g., compound 8g ) . -

Mitsunobu reaction :

With DIAD/TPP, the hydroxyl group on pyrrolidine forms ethers (e.g., 3-fluorobenzyloxy derivatives) .

Biological Activity Correlations

Derivatives show structure-dependent bioactivity:

-

Anticancer activity : Analog 8b demonstrated IC₅₀ = 42.5 µg/mL against MDA-MB231 cells .

-

Mitochondrial permeability transition pore (mPTP) inhibition : Triazole derivatives (e.g., 2ag ) showed enhanced CYP stability compared to oxime analogs .

Analytical Characterization Data

Key spectroscopic features for reaction products:

-

¹H NMR : Triazole protons resonate at δ 7.72–7.90 ppm; pyrrolidine CH₂N appears at δ 3.50–4.40 ppm .

-

¹³C NMR : Carbonyl carbons at δ 169.08–169.24 ppm; triazole C-4 at δ 143.6–148.2 ppm .

Reaction Optimization Insights

-

Solvent effects : Ethanol improves yields in Suzuki couplings compared to DMF or THF .

-

Temperature sensitivity : CuAAC reactions require strict control at 90°C to minimize byproducts like isoxazoles .

This compound’s versatility in cycloaddition, cross-coupling, and functional group interconversion makes it a valuable scaffold for medicinal chemistry and materials science. Further studies should explore enantioselective modifications of the pyrrolidine ring and in vivo efficacy of derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has highlighted the antimicrobial potential of triazole derivatives. Studies demonstrate that compounds similar to (3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(4-chlorophenyl)methanone exhibit significant activity against various bacterial strains:

- In vitro Studies : Derivatives have shown effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .

Anticancer Properties

The anticancer potential of this compound is noteworthy:

- Cell Line Studies : In vitro assays indicate that it can induce apoptosis in cancer cells. For instance, one study reported an IC50 value of approximately 25 µM against breast cancer cell lines .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties:

- Cytokine Modulation : Research indicates that it can downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, suggesting potential therapeutic applications in inflammatory diseases .

Antimicrobial Efficacy Study

A study evaluated the antimicrobial effectiveness of various derivatives against clinical isolates. Results indicated varying MICs across different strains, showcasing the compound's broad-spectrum activity.

Anticancer Screening

A comprehensive screening assay conducted on multiple cancer cell lines revealed significant tumor growth inhibition in a dose-dependent manner. Notably, effects were pronounced at concentrations exceeding 20 µM.

Mechanism of Action

The mechanism of action of (3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(4-chlorophenyl)methanone involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. The pyrrolidine ring may enhance the compound’s binding affinity, while the chlorophenyl group can contribute to its overall stability and reactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Molecular Comparison

| Compound Name | Substituents on Pyrrolidine/Triazole | Aromatic Group | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|---|

| (3-(2H-1,2,3-Triazol-2-yl)pyrrolidin-1-yl)(4-chlorophenyl)methanone | 3-(2H-1,2,3-triazol-2-yl) | 4-Chlorophenyl | C₁₃H₁₂ClN₃O | 261.71 | Chlorine enhances lipophilicity; triazole enables H-bonding . |

| 4-(3,5-Difluorophenyl)-2H-1,2,3-triazol-2-ylmethanone | 4-(3,5-Difluorophenyl) | Pyrrolidin-1-yl | C₁₃H₁₂F₂N₄O | 294.26 | Fluorine atoms increase electronegativity, potentially improving metabolic stability . |

| 4-(4-Phenoxyphenyl)-2H-1,2,3-triazol-2-ylmethanone (CAS: 1312782-39-0) | 4-(4-Phenoxyphenyl) | Pyrrolidin-1-yl | C₁₉H₁₈N₄O₂ | 334.14 | Phenoxy group adds steric bulk; may reduce membrane permeability . |

Key Observations:

Substituent Effects on Bioactivity: The 4-chlorophenyl group in the target compound provides moderate lipophilicity, balancing solubility and cell permeability. In contrast, the 3,5-difluorophenyl analog (Table 1, Row 2) introduces stronger electron-withdrawing effects, which could enhance binding to electron-rich biological targets . The 4-phenoxyphenyl derivative (Row 3) incorporates a larger aromatic system, likely increasing steric hindrance and reducing conformational flexibility, which may limit its applicability in tightly packed enzyme active sites .

Triazole Positioning and Hydrogen Bonding :

- The 2H-1,2,3-triazole moiety in all compounds serves as a hydrogen-bond acceptor. However, its position on the pyrrolidine ring (e.g., 3-position in the target compound vs. 4-position in others) could alter spatial orientation, affecting interactions with proteins or nucleic acids.

Synthetic Accessibility: The target compound’s synthesis likely involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring, a method widely used for analogous structures . Derivatives with bulkier groups (e.g., phenoxyphenyl) may require more complex coupling reagents or protective strategies .

Research Findings and Implications

While direct pharmacological data for "(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(4-chlorophenyl)methanone" is absent in the provided evidence, insights can be extrapolated from related compounds:

- Antimicrobial Potential: Triazole-containing analogs are frequently explored as inhibitors of cytochrome P450 or bacterial enzymes due to their metal-chelating properties .

- Central Nervous System (CNS) Penetration : The 4-chlorophenyl group’s moderate logP value (~2.5–3.0, estimated) suggests reasonable blood-brain barrier permeability, making it a candidate for neuroactive drug development.

Biological Activity

The compound (3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(4-chlorophenyl)methanone is a synthetic organic molecule notable for its diverse biological activities, primarily attributed to its unique structural features, including a triazole ring and a pyrrolidine moiety. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological profiles, and potential therapeutic applications.

Structural Characteristics

The compound features:

- Triazole Ring : Known for stability and low toxicity, contributing to the compound's bioavailability.

- Pyrrolidine Moiety : Enhances structural rigidity and influences biological interactions.

- Chlorophenyl Group : Imparts lipophilicity, which can affect pharmacokinetics.

The biological activity of this compound is primarily mediated through interactions with specific enzymes and receptors. The triazole ring facilitates enzyme-inhibitor interactions due to its nitrogen atoms, which can form hydrogen bonds with active sites on target proteins. This interaction may lead to the modulation of various biochemical pathways.

Antimicrobial Activity

Studies have indicated that compounds containing triazole rings exhibit significant antimicrobial properties. For instance, derivatives of this compound have shown effectiveness against various bacterial strains due to their ability to disrupt bacterial cell wall synthesis.

Anticancer Properties

Research has demonstrated that (3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(4-chlorophenyl)methanone possesses cytotoxic effects against multiple cancer cell lines. The mechanism involves:

- Induction of apoptosis in cancer cells.

- Inhibition of key signaling pathways associated with cell proliferation.

Anticonvulsant Activity

Some derivatives have been studied for their anticonvulsant properties. The presence of the triazole moiety is believed to enhance the binding affinity to GABA receptors, leading to increased inhibitory neurotransmission.

Case Studies and Research Findings

A variety of studies have explored the biological activity of similar compounds. Below are summarized findings from selected research:

Pharmacological Profiles

The pharmacokinetic properties of (3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(4-chlorophenyl)methanone suggest favorable absorption and distribution characteristics due to its lipophilic nature. The following table summarizes its pharmacological profiles:

| Property | Value/Description |

|---|---|

| Molecular Weight | 294.81 g/mol |

| Solubility | Soluble in organic solvents |

| Bioavailability | High (due to triazole moiety) |

| Half-life | Varies based on administration route |

Q & A

Q. What synthetic methodologies are employed to synthesize (3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(4-chlorophenyl)methanone, and what are the critical reaction conditions?

Answer: The synthesis typically involves two key steps:

Triazole ring formation via copper(I)-catalyzed Huisgen azide-alkyne cycloaddition (CuAAC). This "click chemistry" approach ensures regioselectivity for the 1,4-disubstituted triazole .

Pyrrolidine functionalization through nucleophilic substitution or coupling reactions to introduce the 4-chlorophenyl methanone group.

Q. Critical conditions :

- CuAAC : Requires stoichiometric Cu(I) catalysts (e.g., CuSO₄/sodium ascorbate) in polar solvents (e.g., DMF, water) at 25–60°C .

- Substitution : Base-mediated reactions (e.g., K₂CO₃) in aprotic solvents (e.g., DCM, THF) under inert atmosphere .

Q. Table 1: Synthetic Routes Comparison

| Step | Reagents/Conditions | Key Outcome | Reference |

|---|---|---|---|

| Triazole formation | Azide, alkyne, CuSO₄/NaAsc, DMF, 60°C | 1,4-disubstituted triazole | |

| Pyrrolidine coupling | 4-chlorobenzoyl chloride, K₂CO₃, THF, rt | Methanone group incorporation |

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the triazole ring and substituent positions. 2D techniques (COSY, HSQC) resolve overlapping signals in the pyrrolidine moiety .

- X-ray Crystallography : Resolves spatial conformation and bond lengths. SHELXL refines high-resolution data, handling challenges like twinning or disorder .

- HRMS : Validates molecular weight and purity (>95%) .

Q. What are the known biological activities associated with the triazolyl-pyrrolidinyl scaffold in this compound?

Answer: The scaffold is associated with:

- Antimicrobial activity : Triazole rings disrupt microbial cell membranes or inhibit enzymes (e.g., lanosterol demethylase in fungi) .

- Antitumor potential : Pyrrolidine rigidity enhances binding to kinases or tubulin, inducing apoptosis in cancer cells (e.g., HeLa, MCF-7) .

Q. Table 2: Biological Activity of Analogous Compounds

| Compound | Structural Features | Biological Activity | Reference |

|---|---|---|---|

| Target compound | Chlorophenyl, triazolyl-pyrrolidine | Hypothesized antitumor | |

| Fluorophenyl analog | Fluorophenyl substitution | Antimicrobial, antiviral | |

| Quinazolinone derivative | Quinazolinone core | α-glucosidase/PARP14 inhibition |

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of Huisgen cycloaddition in the synthesis?

Answer:

- Catalyst optimization : Use Cu(I)-stabilizing ligands (e.g., TBTA) to prevent oxidation and enhance regioselectivity .

- Solvent screening : Mixed solvents (e.g., H₂O/tert-BuOH) improve solubility of azide/alkyne precursors .

- Automation : Continuous flow reactors enable precise temperature/pressure control, reducing side reactions in scaled-up synthesis .

Data contradiction note : Yields may vary due to azide purity. Validate via TLC or inline IR monitoring .

Q. What strategies are effective in resolving discrepancies between computational and experimental crystallographic data?

Answer:

- Refinement tools : SHELXL’s TWIN/BASF commands model twinning, while PART handles disordered atoms .

- Validation metrics : Cross-check R-factors, electron density maps (e.g., OMIT maps), and Hirshfeld surface analysis to validate hydrogen bonding .

- Computational synergy : Compare DFT-optimized geometries (e.g., Gaussian) with experimental bond lengths to identify force field inaccuracies .

Q. How does the substitution of the chlorophenyl group with fluorophenyl (in analogs) impact biological activity, and what experimental approaches assess this?

Answer:

- Impact : Fluorine’s electronegativity increases metabolic stability and membrane permeability vs. chlorine’s steric bulk .

- Assessment methods :

- SAR studies : Compare IC₅₀ values in enzyme inhibition assays (e.g., kinase panels) .

- Pharmacokinetics : Measure logP (HPLC) and plasma stability (LC-MS) to quantify bioavailability differences .

Q. Table 3: Substituent Effects on Activity

| Group | logP | IC₅₀ (μM) | Metabolic Stability (t₁/₂) |

|---|---|---|---|

| 4-Cl-Ph | 2.8 | 0.45 | 2.1 h |

| 4-F-Ph | 2.3 | 0.62 | 4.8 h |

Q. When encountering discrepancies in NMR data between theoretical predictions and experimental results, what steps resolve these inconsistencies?

Answer:

- Purity verification : Use HPLC-MS to rule out impurities >95% .

- Dynamic effects : Variable-temperature NMR (VT-NMR) identifies conformational exchange broadening signals .

- Tautomerism analysis : ¹H-¹⁵N HMBC detects triazole tautomeric forms (1H vs. 2H) influencing chemical shifts .

Q. What are the key considerations in designing experiments to evaluate the compound’s stability under various pH conditions?

Answer:

- Buffer selection : Use phosphate (pH 2–8) or carbonate (pH 9–12) buffers to avoid catalytic degradation .

- Accelerated stability testing : Incubate at 40°C/75% RH, sampling at 0, 1, 2, 4 weeks. Monitor degradation via UPLC .

- Degradant identification : LC-HRMS/MS characterizes hydrolysis products (e.g., triazole ring cleavage) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.